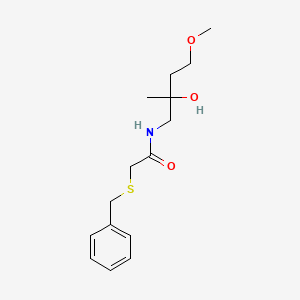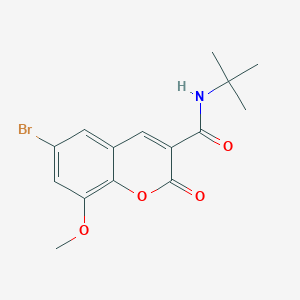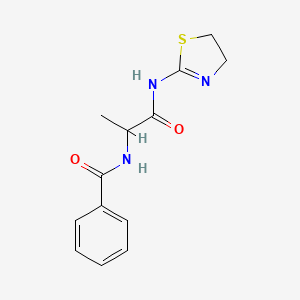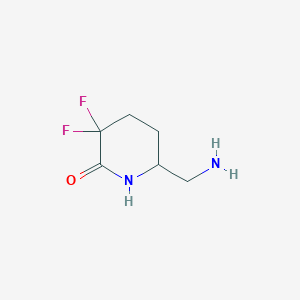
(2-Methoxy-4-nitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-4-nitrophenyl)boronic acid is a compound that belongs to the class of organic molecules known as boronic acids. These compounds are characterized by the presence of a boronic acid group (B(OH)_2) attached to an aromatic ring. The specific structure of this compound includes a methoxy group and a nitro group on the phenyl ring, which can influence its binding affinity to diols and its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of boronic acids often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which couples boronic acids with aryl halides to form biphenyls . While the provided papers do not detail the synthesis of this compound specifically, they do discuss the synthesis of related compounds, suggesting that similar methods could be applied. For example, the synthesis of heterocyclic boronic acids is mentioned, which may involve challenges due to the stability of the boronic acid group during the synthetic process .
Molecular Structure Analysis
The molecular structure of boronic acids can vary significantly depending on the substituents attached to the phenyl ring. For instance, 2-(methoxycarbonyl)phenylboronic acid has been shown to exist in two crystallographically independent conformers, with a specific hydrogen-bonding network influencing the overall molecular arrangement . This suggests that this compound could also exhibit interesting structural features, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols, including sugars, which can be exploited in the design of sensors and recognition molecules . The presence of electron-withdrawing groups, such as the nitro group in this compound, can enhance the acidity of the boronic acid and facilitate the formation of these complexes. Additionally, the methoxy group can undergo various reactions, such as demethylation, which can be used to modify the structure of the boronic acid for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of functional groups, such as methoxy and nitro groups, can affect properties like solubility, acidity (pKa), and the ability to participate in hydrogen bonding . For example, the nitro group can lower the pKa of the boronic acid, making it more reactive in neutral pH conditions, which is particularly relevant for the binding to diols and carbohydrates . The methoxy group can also impact the solubility and overall reactivity of the compound .
科学的研究の応用
Synthetic Intermediates and Building Blocks
Boronic acids, including (2-methoxy-4-nitrophenyl)boronic acid, serve as vital intermediates and building blocks in organic synthesis. They are particularly valued for their role in creating complex molecules through the formation of boronate esters, which are pivotal in various coupling reactions such as Suzuki-Miyaura cross-coupling. This application is essential for synthesizing biologically active compounds, materials science, and the development of new pharmaceuticals. The introduction of aminophosphonic acid groups into boronic acids, as demonstrated in closely related compounds, suggests new opportunities for application in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Diol and Carbohydrate Recognition
Functionalized boronic acids, including derivatives of this compound, have shown remarkable affinity for diol and carbohydrate recognition. This property is exploited in sensing technologies for detecting sugars and other diol-containing molecules. The capability of these compounds to bind to diols under neutral conditions is of significant interest for developing sensors and diagnostic tools, offering insights into new applications for boronic acids in biochemistry and medical diagnostics (Mulla, Agard, & Basu, 2004).
Specific Reduction of Fructose in Food Matrices
The study of boronic acids for the specific reduction of fructose in food matrices, such as fruit juice, demonstrates the practical applications of these compounds in the food industry. The ability of boronic acids to selectively bind and reduce fructose content without affecting other sugar components or fruit acids highlights their potential for improving the nutritional profile of fruit-based products. This specificity opens up new avenues for the application of this compound and its derivatives in food science and technology (Pietsch & Richter, 2016).
Fluorescence Quenching and Optical Properties
The study of fluorescence quenching in boronic acid derivatives, including this compound, provides valuable insights into the interaction of these compounds with quenchers like aniline. Understanding the mechanisms behind fluorescence quenching and the factors influencing it is crucial for the development of fluorescent sensors and other optical materials. This research contributes to the broader field of photophysics and photochemistry, where boronic acids are explored for their potential in creating advanced materials with tunable optical properties (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
作用機序
Target of Action
The primary target of (2-Methoxy-4-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it is relatively stable and readily prepared
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura coupling reaction takes place . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success and wide application of this reaction .
Safety and Hazards
特性
IUPAC Name |
(2-methoxy-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWIVCAJNLSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)






![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

